molecular formula C16H19FN4O4S B2844883 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 874806-42-5

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2844883
CAS No.: 874806-42-5
M. Wt: 382.41
InChI Key: UKCHFACKSWAWST-UHFFFAOYSA-N
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Description

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a dimethylpyrimidine-dione moiety, making it a versatile candidate for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, while the sulfonyl group is often added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the pyrimidine-dione moiety contributes to its stability and potential therapeutic effects.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHFACKSWAWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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